Regiochemical Differentiation: Superior LogP (Lipophilicity) of the 3-Cyano Isomer Over Its 2-Cyano Regioisomer
The position of the cyano group is a critical determinant of physicochemical properties. The target compound, 3-(4-bromophenyl)-3-cyanopropanoic acid, exhibits a predicted LogP of 2.11, indicating moderate lipophilicity . In contrast, its direct regioisomer, 3-(4-bromophenyl)-2-cyanopropanoic acid (CAS 948015-59-6), has a higher predicted LogP of 2.4, indicating greater lipophilicity . This difference in lipophilicity, quantified as ΔLogP = -0.29 for the 3-cyano relative to the 2-cyano, is substantial for small molecule optimization.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 2.11 |
| Comparator Or Baseline | 3-(4-Bromophenyl)-2-cyanopropanoic acid (CAS 948015-59-6): LogP = 2.4 |
| Quantified Difference | ΔLogP = -0.29 (Target is less lipophilic) |
| Conditions | In silico prediction (XLogP3) for both compounds based on molecular structure [REFS-2, REFS-3]. |
Why This Matters
This difference in LogP directly influences membrane permeability and aqueous solubility, two critical parameters in drug candidate selection and ADME optimization, making the 3-cyano isomer preferable for applications requiring lower lipophilicity to avoid off-target binding or solubility issues.
